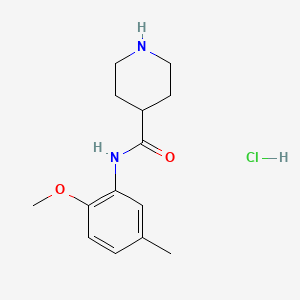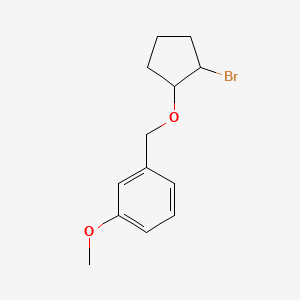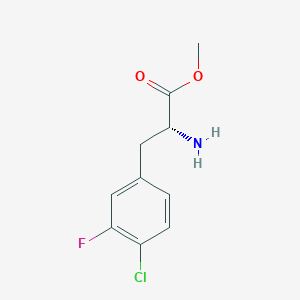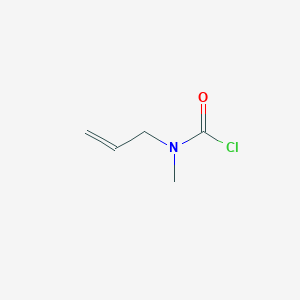
N-allyl-N-methylcarbamoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Allyl-N-methylcarbamoyl chloride is an organic compound with the molecular formula C5H8ClNO. It is a derivative of carbamic acid and features both allyl and methyl groups attached to the nitrogen atom. This compound is of significant interest in organic synthesis and industrial applications due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Allyl-N-methylcarbamoyl chloride can be synthesized through the reaction of N-allyl-N-methylamine with phosgene (COCl2). The reaction typically occurs under controlled conditions to ensure safety and maximize yield. The general reaction is as follows:
N-allyl-N-methylamine+Phosgene→N-allyl-N-methylcarbamoyl chloride+HCl
Industrial Production Methods: In an industrial setting, the synthesis involves the continuous feeding of N-allyl-N-methylamine and phosgene into a reactor. The reaction is carried out at low temperatures to control the exothermic nature of the process. The product is then purified through distillation or crystallization to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: N-Allyl-N-methylcarbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates.
Hydrolysis: In the presence of water, it hydrolyzes to form N-allyl-N-methylcarbamic acid and hydrochloric acid.
Reduction: It can be reduced to N-allyl-N-methylamine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Hydrolysis Conditions: Aqueous acidic or basic conditions.
Major Products:
Carbamates: Formed through substitution reactions.
N-allyl-N-methylcarbamic acid: Formed through hydrolysis.
N-allyl-N-methylamine: Formed through reduction.
Wissenschaftliche Forschungsanwendungen
N-Allyl-N-methylcarbamoyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of drugs, particularly in the synthesis of carbamate-based inhibitors.
Industry: Applied in the production of pesticides, herbicides, and other agrochemicals due to its reactivity with nucleophiles.
Wirkmechanismus
The mechanism of action of N-allyl-N-methylcarbamoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of carbamate derivatives. These reactions are facilitated by the electron-withdrawing nature of the chlorine atom, which increases the electrophilicity of the carbonyl carbon.
Vergleich Mit ähnlichen Verbindungen
N-Methylcarbamoyl chloride: Lacks the allyl group, making it less versatile in certain synthetic applications.
N-Allylcarbamoyl chloride: Lacks the methyl group, which can influence its reactivity and stability.
N,N-Dimethylcarbamoyl chloride: Contains two methyl groups, altering its reactivity compared to N-allyl-N-methylcarbamoyl chloride.
Uniqueness: this compound’s unique combination of allyl and methyl groups provides a balance of reactivity and stability, making it particularly useful in the synthesis of complex organic molecules. Its ability to form stable carbamate derivatives while maintaining reactivity with a variety of nucleophiles sets it apart from other carbamoyl chlorides.
Eigenschaften
Molekularformel |
C5H8ClNO |
|---|---|
Molekulargewicht |
133.57 g/mol |
IUPAC-Name |
N-methyl-N-prop-2-enylcarbamoyl chloride |
InChI |
InChI=1S/C5H8ClNO/c1-3-4-7(2)5(6)8/h3H,1,4H2,2H3 |
InChI-Schlüssel |
UEKTZPNFEQJPLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC=C)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


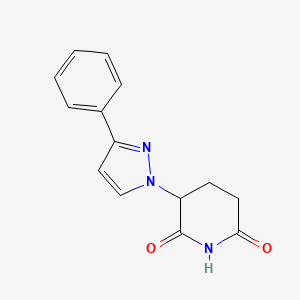
![2-[5-(Cyanomethyl)thiophen-3-yl]aceticacid](/img/structure/B13546220.png)


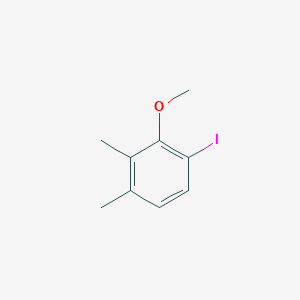
![1,5,6,7-Tetrahydropyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B13546237.png)

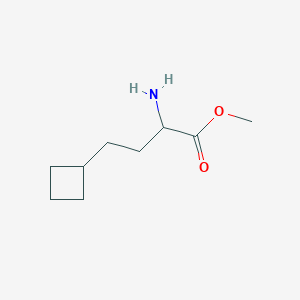

![7,7,9,9-Tetramethylspiro[4.5]decan-1-one](/img/structure/B13546252.png)
